molecular formula C7H6N2O B055633 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 119580-81-3

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B055633
CAS RN: 119580-81-3
M. Wt: 134.14 g/mol
InChI Key: CILGDZPSMMRNIB-UHFFFAOYSA-N
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Description

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular weight of 134.14 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-formyl-1-methyl-1H-pyrrole-2-carbonitrile . The InChI code is 1S/C7H6N2O/c1-9-4-6 (5-10)2-7 (9)3-8/h2,4-5H,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 99-102 degrees Celsius .

Scientific Research Applications

Chemical Properties

“4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is a powder at room temperature . The compound has a melting point between 99-102°C .

Synthesis of Pyrrole Derivatives

Pyrrole derivatives are synthesized from “4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” and have been reported as active antifungal agents . This indicates that this compound can be used as a precursor in the synthesis of antifungal agents.

Building Blocks for Antifungal Agents

The compound and its corresponding products were assessed for their in vitro antifungal effect on six strains of Candida species . This suggests that “4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile” can be used as a building block in the development of antifungal drugs.

Activity Against Mycobacterium Tuberculosis

The compound has exhibited good in vitro activity against Mycobacterium tuberculosis . This suggests potential applications in the development of drugs for the treatment of tuberculosis.

Activity Against Various Species of Candida

The compound has shown good in vitro activity against various species of Candida . This indicates potential applications in the development of antifungal drugs.

Activity Against Viruses

The compound has demonstrated good in vitro activity against viruses . This suggests potential applications in the development of antiviral drugs.

Activity Against Gram-Negative and Gram-Positive Bacteria

The compound has shown good in vitro activity against gram-negative and gram-positive bacteria . This indicates potential applications in the development of antibacterial drugs.

Activity Against Pathogenic Plant Fungi

The compound has exhibited good in vitro activity against pathogenic plant fungi . This suggests potential applications in the development of antifungal agents for plants.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-formyl-1-methylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILGDZPSMMRNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259965
Record name 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119580-81-3
Record name 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119580-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminum trichloride (24.24 g, 180.86 mmol) was dissolved in nitromethane/dichloromethane (1/1, 320 ml), the solution was cooled to −20° C., and 1-methylpyrrole-2-carbonitrile (8 g, 75.36 mmol) was added. α,α-Dichlorodimethyl ether (10.4 g, 90.43 mmol), dissolved in dichloromethane (42 ml), was subsequently added dropwise. After stirring for 4 h at 0° C., the batch was poured onto ice (200 g). The aqueous phase was extracted with diethyl ether. The combined organic phases were washed until neutral with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution. After drying over sodium sulfate, the solvent was removed in a rotary evaporator. The crude product was employed in the reactions below without further purification.
Quantity
24.24 g
Type
reactant
Reaction Step One
Name
nitromethane dichloromethane
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three

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